molecular formula C13H14ClNO B1614031 7-(2-Chlorophenyl)-7-oxoheptanenitrile CAS No. 898767-80-1

7-(2-Chlorophenyl)-7-oxoheptanenitrile

Cat. No.: B1614031
CAS No.: 898767-80-1
M. Wt: 235.71 g/mol
InChI Key: NNZRTMBDBCFQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chlorophenyl)-7-oxoheptanenitrile is an organic compound characterized by a heptanenitrile backbone with a 2-chlorophenyl ketone group. Its molecular formula is C₁₃H₁₂ClNO, and it is structurally defined by the nitrile (-C≡N) and keto (-C=O) functional groups, along with an ortho-chlorinated phenyl ring.

Properties

IUPAC Name

7-(2-chlorophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZRTMBDBCFQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642242
Record name 7-(2-Chlorophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-80-1
Record name 2-Chloro-ζ-oxobenzeneheptanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Chlorophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chlorophenyl)-7-oxoheptanenitrile typically involves the reaction of 2-chlorobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method includes the use of a phase-transfer catalyst to facilitate the reaction between 2-chlorobenzaldehyde and a nitrile compound in the presence of a base such as sodium hydroxide . The reaction is carried out under an ice bath to maintain low temperatures, ensuring the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound by providing better control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 7-(2-Chlorophenyl)-7-oxoheptanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 7-(2-chlorophenyl)-7-hydroxyheptanenitrile.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: 7-(2-chlorophenyl)-7-hydroxyheptanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-Chlorophenyl)-7-oxoheptanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-7-oxoheptanenitrile involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl group and ketone functionality allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

The biological activity, reactivity, and physicochemical properties of 7-(2-Chlorophenyl)-7-oxoheptanenitrile are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Substituent Position and Halogen Effects

Table 1: Impact of Substituent Position and Halogen Type
Compound Name Substituent Position/Halogen Key Properties
This compound 2-Cl (ortho) High steric hindrance; potential for unique binding specificity
7-(3-Chlorophenyl)-7-oxoheptanenitrile 3-Cl (meta) Enhanced enzyme inhibition due to meta-substitution
7-(4-Chlorophenyl)-7-oxoheptanenitrile 4-Cl (para) Improved solubility; moderate anticancer activity
7-(2-Fluorophenyl)-7-oxoheptanenitrile 2-F (ortho) Increased lipophilicity and metabolic stability compared to Cl
  • This contrasts with the meta-chloro derivative, which shows stronger enzyme inhibition due to reduced steric effects .
  • Halogen Type : Fluorine substituents (e.g., 2-F) enhance lipophilicity and metabolic stability compared to chlorine, as seen in fluorinated analogs .

Functional Group Modifications

Table 2: Functional Group Comparison
Compound Name Functional Group Variation Reactivity/Biological Activity
This compound Nitrile (-C≡N) High polarity; participates in nucleophilic additions
Ethyl 7-(2-Chlorophenyl)-7-oxoheptanoate Ester (-COOEt) Improved solubility; esterase-sensitive prodrug applications
7-(2-Chlorophenyl)-7-hydroxyheptanenitrile Hydroxyl (-OH) Lower stability; increased hydrogen-bonding capacity
  • Nitrile vs. Ester : The nitrile group enhances polarity and reactivity in cross-coupling reactions, whereas the ester group improves solubility and serves as a prodrug motif .
  • Keto vs. Hydroxy : The keto group in the target compound stabilizes the structure via conjugation, whereas hydroxyl derivatives may exhibit higher bioavailability but lower oxidative stability .

Biological Activity

7-(2-Chlorophenyl)-7-oxoheptanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, emphasizing its applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C18H16ClNO
  • Molecular Weight : 297.8 g/mol
  • IUPAC Name : this compound

The compound's structure includes a chlorophenyl group and a nitrile functional group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can interact with bacterial membranes and inhibit cell wall synthesis, leading to bacterial cell death. Studies have shown that derivatives with similar structures demonstrate significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Several studies have explored the anticancer potential of compounds containing similar moieties. For instance, the presence of the chlorophenyl group is associated with enhanced cytotoxicity against cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This effect can be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : Similar compounds have been shown to bind to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Gene Expression Modulation : There is evidence that these compounds can affect gene expression related to apoptosis and cell cycle regulation, contributing to their anticancer effects .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various nitrile derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human breast cancer cells (MCF-7) revealed a dose-dependent reduction in cell viability. The study utilized MTT assays to quantify cell survival rates after treatment with varying concentrations of the compound over 48 hours. Results indicated that concentrations above 10 µM significantly reduced cell viability compared to controls .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-Chlorophenyl)-7-oxoheptanenitrile
Reactant of Route 2
Reactant of Route 2
7-(2-Chlorophenyl)-7-oxoheptanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.